The synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid can be accomplished via several methods, with one notable route being the modification of ibuprofen. The general steps involved in this synthesis are as follows:
Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity.
The molecular structure of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid can be analyzed using various spectroscopic methods:
CC(C)C(Br)c1ccc(cc1)C(C(=O)O)=C.2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
The mechanism of action of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid is likely similar to that of other nonsteroidal anti-inflammatory drugs:
Experimental data supporting these mechanisms would typically involve in vitro assays measuring enzyme activity or in vivo studies assessing anti-inflammatory efficacy.
The physical and chemical properties of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid are critical for understanding its behavior in various applications:
The applications of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid span several fields:
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (CAS: 75625-98-8) features a complex molecular architecture characterized by distinct functional groups and stereochemical considerations. The core structure consists of a para-substituted phenyl ring with two alkyl chains: a propionic acid group (–CH(CH₃)COOH) and a branched 1-bromo-2-methylpropyl moiety (–CHBrCH(CH₃)₂). The molecular formula is C₁₃H₁₇BrO₂, with a molecular weight of 285.18 g/mol [3].
The propionic acid group exhibits free rotation around the phenyl-carbon bond, while the brominated side chain introduces a chiral center at the benzylic carbon. This chirality creates potential stereoisomers (R and S configurations), significantly impacting molecular conformation and intermolecular interactions. The para substitution pattern minimizes steric hindrance between the substituents, allowing relatively unhindered rotation. The branched isobutyl-like chain in the bromoalkyl group contributes to steric bulk, influencing crystal packing and solubility behavior. The molecule adopts a three-dimensional conformation where the carboxylic acid group can engage in intramolecular interactions or hydrogen bonding with adjacent molecules, affecting its crystalline state properties [6] [3].
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| CAS Registry Number | 75625-98-8 |
| SMILES Notation | CC(C)C(Br)c1ccc(cc1)C(C)C(=O)O |
| Chiral Centers | 1 (Benzylic carbon of bromoalkyl chain) |
Comprehensive spectroscopic profiling provides definitive identification of 2-[p-(1-bromo-2-methylpropyl)phenyl]propionic acid. While specific spectral data for this exact compound is limited in the provided sources, its structural analogs and core functional groups allow reliable prediction of key spectroscopic signatures:
¹³C NMR: Key resonances include the carbonyl carbon (δ ~178-181 ppm), aromatic carbons (δ ~125-150 ppm), the benzylic brominated carbon (δ ~45-55 ppm), and aliphatic carbons from the propionic acid and isobutyl chains (δ <40 ppm) [5] [7].
Infrared (IR) Spectroscopy:The spectrum exhibits a broad O–H stretch (ν ~2500-3300 cm⁻¹) from the carboxylic acid dimer, a strong carbonyl C=O stretch (ν ~1700-1725 cm⁻¹), characteristic aromatic C=C stretches (ν ~1400-1600 cm⁻¹), and a prominent C–Br stretch (ν ~500-700 cm⁻¹) [6].
Mass Spectrometry (MS):Electron Impact (EI) MS likely displays a molecular ion cluster [M]⁺˙ around m/z 285/287 (characteristic ⁷⁹Br/⁸¹Br isotope pattern). Key fragmentation includes loss of the carboxyl radical [M–COOH]⁺ (m/z 240/242), cleavage of the C–Br bond yielding a carbocation [M–Br]⁺ (m/z 205), and subsequent decomposition of the alkyl chains. High-resolution MS confirms the elemental composition [3].
This compound exhibits characteristic phase transition and ionization properties critical for its handling and reactivity:
Table 2: Thermodynamic Properties
| Property | Value/Range | Conditions/Notes |
|---|---|---|
| Melting Point | 126–130 °C | Lit. value for close analog [1] [9] |
| Boiling Point | >300 °C (decomp.) | Estimated, decomposes before boiling |
| ~148 °C | Rough estimate at reduced pressure [1] | |
| pKa | 4.29 ± 0.10 | Predicted for carboxylic acid group [1] |
| Enthalpy of Vaporization | 36.36 kJ/mol (at 421.15 K) | For analog [6] |
The solubility profile and lipophilicity of 2-[p-(1-bromo-2-methylpropyl)phenyl]propionic acid govern its behavior in chemical and potential pharmaceutical contexts:
Table 3: Solubility and Partitioning Behavior
| Property | Value/Observation | Conditions/Source Analogy |
|---|---|---|
| Water Solubility | Very Low | Hydrophobic nature dominates |
| Methanol Solubility | Moderate | Slightly soluble [1] |
| Chloroform Solubility | Moderate to Good | Slightly soluble [1] |
| DMSO/DMF Solubility | Good | Inferred from functional groups |
| Calculated LogP | 3.0 - 3.5 | High lipophilicity |
| Experimental LogP (analog) | 3.08 | For 2-[4-(bromomethyl)phenyl]propionic acid [1] |
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9